Lipophilicity (XLogP) Comparison Reveals Superior Membrane Permeability Potential
2-(2-Methylpropyl)azetidine exhibits an XLogP value of 1.7, significantly higher than smaller 2-alkyl analogs. [1] This increased lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to 2-methylazetidine (XLogP 0.33) [2] and 2-ethylazetidine (XLogP 0.9) . The branched isobutyl group provides a balanced hydrophobic increment without exceeding the typical drug-like XLogP ceiling of 5.0. [3]
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | 2-Methylazetidine (XLogP = 0.33), 2-Ethylazetidine (XLogP = 0.9), 2-Propylazetidine (XLogP ≈ 1.3 estimated) |
| Quantified Difference | ΔXLogP = +1.37 vs 2-methylazetidine; +0.8 vs 2-ethylazetidine; +0.4 vs 2-propylazetidine (estimated) |
| Conditions | XLogP3-AA algorithm as implemented in PubChem (release 2025.04.14) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, potentially reducing dosage requirements and enhancing oral bioavailability in drug development programs.
- [1] PubChem. (2025). 2-(2-Methylpropyl)azetidine Computed Properties. XLogP3-AA: 1.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/65804198#section=Computed-Properties. View Source
- [2] ChemBase. (n.d.). 2-Methylazetidine logP: 0.33. Retrieved from https://www.chembase.cn/details/263305.html. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
